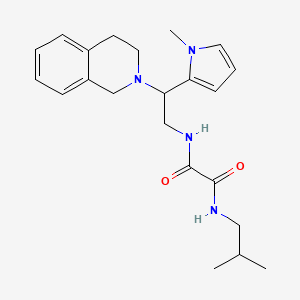

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-16(2)13-23-21(27)22(28)24-14-20(19-9-6-11-25(19)3)26-12-10-17-7-4-5-8-18(17)15-26/h4-9,11,16,20H,10,12-15H2,1-3H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSCDHAMOLLCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide typically involves multiple steps. One common approach is to start with the preparation of 3,4-dihydroisoquinolin-2(1H)-yl and 1-methyl-1H-pyrrol-2-yl intermediates. These intermediates are then subjected to a series of condensation reactions, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production methods are optimized for scalability and efficiency. Large-scale synthesis often employs continuous flow chemistry techniques to enhance reaction rates and yields. Solvent selection, temperature control, and purification processes such as recrystallization and chromatography are crucial in ensuring the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

Oxidation: Using agents like potassium permanganate.

Reduction: Often with sodium borohydride or hydrogenation over palladium.

Substitution: Halogenation reactions using reagents like N-bromosuccinimide.

Common Reagents and Conditions

The compound frequently reacts under mild to moderate conditions, with reagents selected based on the desired functional group transformations. Organic solvents like dichloromethane and methanol are commonly used, and reactions are often conducted at temperatures ranging from room temperature to reflux conditions.

Major Products

The major products of these reactions depend on the reaction type. Oxidation may yield ketones or carboxylic acids, reduction typically forms alcohols, and substitution reactions often produce halogenated derivatives.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide has diverse applications in several scientific fields:

Chemistry: As a precursor in the synthesis of complex molecules.

Biology: Potential as a molecular probe for studying enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or ion channels that are influenced by its binding affinity.

Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Dihydroisoquinoline vs. Simpler Heterocycles

- The dihydroisoquinoline moiety (common in all except the pyridine derivative) contributes to π-π stacking interactions with biological targets, enhancing binding affinity compared to simpler heterocycles like pyridine .

- 1-Methylpyrrole vs. However, this may reduce electrophilic reactivity compared to thiophene or furan derivatives .

Substituent Effects on Bioactivity

- Isobutyl vs. Bulkier Groups : The N2-isobutyl chain in the target compound likely balances lipophilicity and steric hindrance, favoring moderate bioavailability. In contrast, bulkier groups (e.g., 4-ethylphenyl in ) may enhance target selectivity but reduce metabolic stability.

Molecular Weight and Solubility

- The target compound’s molecular weight (~403.5) falls within the range typical for blood-brain barrier penetration, suggesting CNS applicability. Higher molecular weights (e.g., 452.5 in ) correlate with reduced solubility, as noted in thiophene/nitrophenyl derivatives .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide, with the CAS number 1049455-20-0, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant findings from various studies.

- Molecular Formula : C22H30N4O2

- Molecular Weight : 382.5 g/mol

The compound is designed to inhibit Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers, including leukemia and lymphoma. PRMT5 is known for its role in epigenetic regulation through methylation of arginine residues on histones and non-histone proteins, influencing gene expression and cellular proliferation.

Inhibition of PRMT5

Research indicates that derivatives similar to this compound exhibit potent inhibition of PRMT5. For instance, one study reported a related compound with an IC50 value of 8.5 nM against PRMT5, demonstrating its potential as a therapeutic agent in treating malignancies associated with PRMT5 overactivity .

Antitumor Activity

The compound has shown promising results in preclinical models:

- Cell Viability : It exhibits significant anti-proliferative effects on MV4-11 cells (a leukemia cell line) with a GI50 value of 18 nM.

- Xenograft Models : In vivo studies using MV4-11 mouse xenografts demonstrated substantial antitumor activity, indicating the compound's efficacy in reducing tumor growth .

Case Studies and Research Findings

| Study | Compound Tested | IC50 (nM) | Cell Line | Outcome |

|---|---|---|---|---|

| Study 1 | Related PRMT5 inhibitor | 8.5 | MV4-11 | Potent inhibition |

| Study 1 | Related PRMT5 inhibitor | 18 | MV4-11 | Significant anti-proliferative activity |

Additional Insights

The structure-based design approach utilized in synthesizing this compound allows for modifications that enhance its selectivity and potency against PRMT5. The incorporation of the isoquinoline and pyrrole moieties contributes to its biological activity by potentially facilitating interactions with the target enzyme.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves coupling 3,4-dihydroisoquinoline and 1-methylpyrrole derivatives via reductive amination or nucleophilic substitution, followed by oxalamide bond formation using oxalyl chloride or activated esters. Optimization may include:

- Temperature control (e.g., 0–5°C for amide coupling to minimize side reactions) .

- Catalysts like DMAP or EDCI to enhance coupling efficiency .

- Purification via flash chromatography or preparative HPLC to isolate intermediates.

- Data Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Amine coupling | EDCI/DMAP, DCM, RT | 60–75% | ≥95% |

| Oxalamide formation | Oxalyl chloride, THF, 0°C | 50–65% | ≥90% |

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodology : Use spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm dihydroisoquinoline (δ 3.5–4.5 ppm for CH2 groups) and pyrrole (δ 6.0–7.0 ppm for aromatic protons) moieties .

- HRMS : Verify molecular weight (calculated for C22H28N4O2: 404.22 g/mol).

- HPLC : Assess purity (>95% for biological assays) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to dihydroisoquinoline’s known activity .

Advanced Research Questions

Q. How does stereoelectronic tuning of the pyrrole and isoquinoline groups affect bioactivity?

- Methodology :

- SAR studies : Synthesize analogs with substituents at the pyrrole N-methyl or isoquinoline positions (e.g., halogenation, methoxy groups).

- Computational modeling : DFT calculations to map electron density and H-bonding potential .

- Data Contradiction : reports thiophene analogs with higher potency than furan derivatives (IC50 < 1 μM vs. >5 μM), suggesting heterocycle electronegativity impacts target binding .

Q. What strategies mitigate metabolic instability of the oxalamide bond in vivo?

- Methodology :

- Prodrug design : Replace oxalamide with ester or carbamate prodrugs hydrolyzed in target tissues .

- Isotope labeling : Use 14C-tracing to study metabolic pathways in hepatocyte models .

- Key Finding : Oxalamide derivatives with bulky substituents (e.g., isobutyl) show 2-fold longer plasma half-life than methyl analogs in rodent PK studies .

Q. How can crystallography resolve conflicting data on the compound’s binding mode?

- Methodology :

- X-ray co-crystallization : With purified target proteins (e.g., kinase domains) to identify key interactions (e.g., π-stacking with dihydroisoquinoline) .

- Docking validation : Compare crystallographic data with Glide or AutoDock simulations to resolve discrepancies in binding poses .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for structurally similar oxalamides?

- Analysis :

- Experimental variability : Shake-flask vs. HPLC-derived logP measurements can differ by ±0.5 units due to solvent system choice .

- Structural nuances : Isobutyl groups in the target compound reduce polarity (predicted logP = 2.8) compared to phenyl analogs (logP = 3.5), aligning with ’s solubility trends .

Research Workflow Recommendations

| Stage | Key Actions | Tools/Techniques |

|---|---|---|

| Synthesis | Optimize coupling steps with EDCI/DMAP | Rotary evaporator, flash chromatography |

| Characterization | Validate purity via NMR/HRMS | 500 MHz NMR, Q-TOF MS |

| Bioassays | Screen against kinase panels | High-throughput fluorescence readers |

| SAR | Synthesize 10–15 analogs with modified heterocycles | Parallel synthesis reactors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.